molecular formula C8H14O4<br>C8H14O4<br>CH3CH2OCO(CH2)2COOCH2CH3 B104758 Diethyl succinate CAS No. 123-25-1

Diethyl succinate

Cat. No. B104758
Key on ui cas rn: 123-25-1
M. Wt: 174.19 g/mol
InChI Key: DKMROQRQHGEIOW-UHFFFAOYSA-N
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Patent
US09434745B2

Procedure details

To a suspension of sodium (333 mg, 14 mmol, 1.2 eq) in diethyl ether (7 mL) were added succinic acid diethyl ester (2.1 g, 12 mmol, 1 eq) and formic acid ethyl ester (1.7 mL, 20 mmol, 1.7 eq). The mixture was stirred at 40° C. for 5 h. Water (10 mL) was added and the aqueous layer was washed with diethyl ether (2×10 mL). The aqueous layer was then acidified with a 6N solution of hydrochloric acid and extracted with diethyl ether (3×10 mL). The organic layers were dried over magnesium sulfate, filtered and evaporated in vacuo to afford the expected compound as orange oil (2.6 g, quant. yield).
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:4][C:5](=[O:13])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:3].[CH2:14]([O:16]C=O)C.O>C(OCC)C>[CH2:2]([O:4][C:5](=[O:13])[CH:6]([CH:14]=[O:16])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
[Na]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(CCC(=O)OCC)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)OC=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous layer was washed with diethyl ether (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(CC(=O)OCC)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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